4-Cyclohexyl-2,6-dimethylpiperidine
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Overview
Description
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethylpiperidine can be achieved through various methods. One common approach involves the hydrogenation of cyclohexyl-substituted pyridines or piperidines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-Cyclohexyl-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can undergo protonation, which facilitates the cleavage of the C–N bond, a crucial step in its biological activity . The methylation of the piperidine ring can also influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the cyclohexyl group, resulting in different chemical and biological properties.
4-Cyclohexylpiperidine: Similar to 4-Cyclohexyl-2,6-dimethylpiperidine but without the methyl groups, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic effects. These structural features enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CCCCC2 |
Origin of Product |
United States |
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